(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol 4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.
4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
Brand Name: Vulcanchem
CAS No.: 1246302-80-6
VCID: VC21335229
InChI: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Molecular Formula: C27H46O2
Molecular Weight: 409.7 g/mol

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

CAS No.: 1246302-80-6

Cat. No.: VC21335229

Molecular Formula: C27H46O2

Molecular Weight: 409.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol - 1246302-80-6

Specification

CAS No. 1246302-80-6
Molecular Formula C27H46O2
Molecular Weight 409.7 g/mol
IUPAC Name (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Standard InChI InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
Standard InChI Key CZDKQKOAHAICSF-BZNWTYAPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H]
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Appearance White to Off-White Solid
Melting Point 154-159°C

Introduction

Structural Characterization and Molecular Properties

The compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol belongs to the family of deuterated steroids. Its core structure features the cyclopenta[a]phenanthrene framework characteristic of steroid compounds, with specific stereochemistry designated by the (S) and (R) configurations at multiple stereocenters. The compound contains hydroxyl groups at the 3 and 4 positions, with the 4-beta-hydroxyl group being particularly significant for its biological activity. The presence of deuterium atoms in the side chain at positions 6 and 7 is a defining feature that distinguishes this molecule from standard 4-beta-hydroxycholesterol.

Key Molecular Characteristics

PropertyValueSignificance
Molecular FormulaC₂₇H₃₉D₇O₂Contains 7 deuterium atoms
Molecular Weight~409.71 g/molHigher than non-deuterated analog due to deuterium atoms
Core StructureCyclopenta[a]phenanthreneCharacteristic of steroid compounds
Functional Groups3,4-diolCritical for biological activity
Deuteration SitesSide chain positions 6,7Strategically placed for metabolic stability
StereochemistryMultiple defined stereocentersEssential for proper biological recognition

The deuterium atoms incorporated into the side chain create a heavier isotopic variant of the molecule without significantly altering its chemical properties. This strategic deuteration is particularly important for metabolic studies and pharmaceutical applications, as it can influence the compound's pharmacokinetic profile.

Synthesis and Preparation Methods

Deuteration Strategies

For the specific deuteration pattern observed in this compound, the synthesis likely involves:

  • Preparation of a suitable steroid core with protected hydroxyl groups

  • Introduction of a side chain precursor containing deuterium atoms at the desired positions

  • Stereoselective reactions to ensure the correct configuration at all stereocenters

  • Deprotection steps to reveal the final 3,4-diol functionality

The synthesis of such deuterated compounds requires specialized techniques to maintain isotopic purity and stereochemical integrity throughout the synthetic sequence.

Physicochemical Properties

Spectroscopic Properties

The deuteration pattern in this compound would produce distinctive spectroscopic characteristics:

Analytical TechniqueExpected Features
Mass SpectrometryM+ peak at approximately 409.71 m/z with characteristic isotope pattern
¹H NMRAbsence of signals for protons replaced by deuterium; simplified splitting patterns
²H NMRSignals corresponding to the 7 deuterium atoms in the side chain
¹³C NMRMultiplets for carbon atoms bonded to deuterium due to C-D coupling
IR SpectroscopyC-D stretching bands at lower frequencies than typical C-H stretches

These spectroscopic properties are valuable for confirming the structure and deuterium incorporation in the compound.

Metabolic Profile and Pharmacokinetics

Metabolic Stability

The core structure of this compound is related to 4-beta-hydroxycholesterol, which has been shown to have an exceptionally long half-life compared to other oxysterols. Studies with deuterium-labeled 4-beta-hydroxycholesterol have demonstrated half-lives of 60-64 hours in healthy volunteers, significantly longer than other hydroxycholesterol derivatives (such as 7-alpha-, 27-, and 24-hydroxycholesterol with half-lives of approximately 0.5, 0.75, and 14 hours, respectively) .

The strategic placement of deuterium atoms in the side chain of (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol would likely further enhance its metabolic stability through the kinetic isotope effect, potentially extending its half-life beyond that of non-deuterated analogs.

Metabolic Pathways

The metabolic fate of this compound would likely follow pathways similar to 4-beta-hydroxycholesterol, which is formed from cholesterol by cytochrome P450 3A4 (CYP3A4). Research has shown that 4-beta-hydroxycholesterol is converted to acidic products at a much slower rate than other hydroxycholesterols in primary human hepatocytes .

A significant finding regarding 4-beta-hydroxycholesterol is its slow rate of 7-alpha-hydroxylation compared to cholesterol by recombinant human CYP7A1. Additionally, the enzymes CYP7B1 and CYP39A1 showed no activity toward 4-beta-hydroxycholesterol . These characteristics contribute to the extended plasma retention time observed for 4-beta-hydroxycholesterol and would likely apply to its deuterated derivative as well.

Applications in Research and Drug Development

Use as Metabolic Tracer

The deuterated compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol has significant potential as a metabolic tracer in pharmacokinetic studies. The incorporation of deuterium atoms allows for distinction between the administered compound and endogenous steroids, enabling precise tracking of the compound's fate in biological systems.

Benefits of Deuteration in Drug Development

Deuterated compounds like this steroid derivative offer several advantages in pharmaceutical research:

AdvantageMechanismApplication
Enhanced Metabolic StabilityKinetic isotope effectExtended half-life, reduced dosing frequency
Reduced Metabolic VariabilitySlower metabolismMore predictable drug response
Improved Safety ProfileAltered metabolite formationPotential reduction in toxic metabolites
Unique Analytical SignaturesIsotopic labelingFacilitated drug monitoring and ADME studies

These properties make deuterated compounds increasingly valuable in drug discovery and development programs, particularly for compounds like steroids that undergo significant metabolic transformations.

Comparative Analysis with Related Compounds

Structural Comparison with Non-deuterated Analogs

The deuterated compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol shares its core structure with 4-beta-hydroxycholesterol (also known as (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol) .

The primary difference lies in the replacement of seven hydrogen atoms with deuterium atoms in the side chain. This modification, while maintaining the same chemical connectivity and stereochemistry, introduces subtle changes in bond strength that can significantly impact metabolic processes without altering receptor binding characteristics.

Comparison with Other Deuterated Steroids

Several deuterated steroid compounds have been synthesized for research purposes, including cholesterol-d7, cholesterol-d4, and cholesterol-d6 . Each of these compounds features different patterns of deuterium incorporation designed for specific research applications. The table below compares key features of these compounds:

CompoundMolecular FormulaMolecular WeightDeuteration PatternPrimary Application
Target CompoundC₂₇H₃₉D₇O₂~409.71 g/molSide chain positions 6,7Metabolic studies
Cholesterol-d7C₂₇H₃₉D₇O393.71 g/molVarious positionsMetabolic tracer
Cholesterol-d4C₂₇H₄₂D₄O390.69 g/molLimited positionsAnalytical standard
4-beta-Hydroxy Cholesterol-d7C₂₇H₃₉D₇O₂409.71 g/molVarious positionsPharmacokinetic studies

The specific pattern of deuteration in (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol suggests a design focused on stabilizing specific metabolic sites in the side chain.

Current Research Directions

Metabolic Studies and Biomarker Development

The exceptional metabolic stability of 4-beta-hydroxycholesterol has led to its investigation as a potential biomarker for CYP3A4 activity. Research has shown that patients treated with certain antiepileptic drugs can have up to 20-fold increased plasma concentrations of 4-beta-hydroxycholesterol . The deuterated analog could potentially serve as an improved tool for such studies, offering enhanced detection sensitivity and specificity.

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